Heptafluoropropyl phenyl ketone
Overview
Description
Heptafluoropropyl phenyl ketone is a chemical compound with the molecular formula C10H5F7O and a molecular weight of 274.135 . It is a ketone, which is a class of organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of Heptafluoropropyl phenyl ketone consists of a phenyl group (a ring of six carbon atoms) attached to a ketone group (a carbon atom double-bonded to an oxygen atom) and a heptafluoropropyl group (a three-carbon chain with seven fluorine atoms attached) .Chemical Reactions Analysis
Ketones, including Heptafluoropropyl phenyl ketone, can undergo a variety of chemical reactions. For instance, they can undergo oxidative cleavage to form esters , or they can undergo transfer hydrogenation . Other common reactions of ketones include the Grignard reaction, reduction with sodium borohydride or lithium aluminum hydride, and addition of cyanide ion .Scientific Research Applications
Synthesis and Medicinal Applications
Heptafluoropropyl phenyl ketone (HFPK) has been explored for its role in synthesizing polyfluoro ketones. Kokotos, Baskakis, and Kokotos (2008) described the addition of heptafluoropropyl lithium to various acyl derivatives, leading to the synthesis of polyfluoro ketones, which could act as inhibitors for lipolytic enzymes like phospholipase A2 (Kokotos, Baskakis, & Kokotos, 2008).
As a Benzoylating Agent
In a study by IshikawaNobuo and Shin-yaSeiji (1976), HFPK was found to be a facile benzoylating agent, efficiently producing O-, N-, and C-benzoyl compounds. This study compared the characteristic reactivity of HFPK with other ketones like trifluoromethyl and pentafluoroethyl ketones (IshikawaNobuo & Shin-yaSeiji, 1976).
Application in Ligand Synthesis
Jiang et al. (2010) demonstrated the synthesis of tetradecafluoro-4-phenylheptan-4-ol via a Cannizzaro-type reaction using HFPK. The resultant compound was used as a bulky Martin ligand variant for synthesizing anti-apicophilic phosphorane, showcasing its application in complex molecular synthesis (Jiang et al., 2010).
Catalysis in Organic Chemistry
Shu, Wang, Gan, and Shi (2003) explored the use of ketones, including HFPK derivatives, in the catalysis of epoxidation reactions. They observed enhanced attractive interactions in the catalytic process, particularly when electron-withdrawing groups were introduced (Shu, Wang, Gan, & Shi, 2003).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZDGAVBNKBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285776 | |
Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one | |
CAS RN |
559-91-1 | |
Record name | 559-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 559-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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